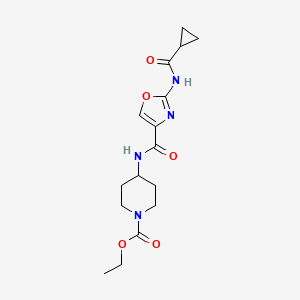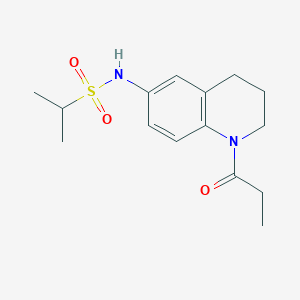![molecular formula C15H19ClN2O4 B6495790 N-(5-chloro-2-methylphenyl)-N'-[(4-hydroxyoxan-4-yl)methyl]ethanediamide CAS No. 1351619-63-0](/img/structure/B6495790.png)
N-(5-chloro-2-methylphenyl)-N'-[(4-hydroxyoxan-4-yl)methyl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-N'-[(4-hydroxyoxan-4-yl)methyl]ethanediamide, also known as OXM, is an organic compound with a wide range of applications in scientific research. OXM is a compound that has a unique structure and properties, allowing it to be used in a variety of laboratory experiments.
Applications De Recherche Scientifique
N-(5-chloro-2-methylphenyl)-N'-[(4-hydroxyoxan-4-yl)methyl]ethanediamide has a wide range of applications in scientific research. It has been used as a catalyst in the synthesis of various compounds, such as polymers and drugs. It has also been used in the synthesis of amino acids and peptides. This compound has also been used in the synthesis of polymers for use in drug delivery systems and in the synthesis of polymers for use in tissue engineering. In addition, this compound has been used in the synthesis of polymers for use in drug delivery systems and in the synthesis of polymers for use in tissue engineering.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methylphenyl)-N'-[(4-hydroxyoxan-4-yl)methyl]ethanediamide is not well understood. It is believed that this compound acts as an electron-transfer catalyst, allowing for the transfer of electrons between molecules. This allows for the formation of new chemical bonds, which can be used for a variety of purposes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been reported that this compound has the ability to inhibit the growth of certain types of cancer cells, as well as to reduce inflammation. Additionally, this compound has been shown to have anti-fungal and anti-bacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of N-(5-chloro-2-methylphenyl)-N'-[(4-hydroxyoxan-4-yl)methyl]ethanediamide in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is easily synthesized. Additionally, this compound has a wide range of applications in scientific research, making it a useful tool for researchers. However, there are also some limitations to the use of this compound in laboratory experiments. For example, the mechanism of action of this compound is not well understood, making it difficult to predict the effects of this compound on a given system. Additionally, the biochemical and physiological effects of this compound have not been extensively studied, making it difficult to determine the potential risks associated with its use.
Orientations Futures
There are a number of potential future directions related to N-(5-chloro-2-methylphenyl)-N'-[(4-hydroxyoxan-4-yl)methyl]ethanediamide. First, further research is needed to understand the mechanism of action of this compound, as well as its biochemical and physiological effects. Additionally, further research is needed to explore the potential applications of this compound in drug delivery systems and tissue engineering. Finally, further research is needed to explore the potential toxicity of this compound and to determine the potential risks associated with its use.
Méthodes De Synthèse
N-(5-chloro-2-methylphenyl)-N'-[(4-hydroxyoxan-4-yl)methyl]ethanediamide can be synthesized by a number of different methods. One method is the reaction of 5-chloro-2-methylphenol with 4-hydroxy-3-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide, and a catalyst, such as pyridine. This reaction results in the formation of this compound. Another method is the reaction of 5-chloro-2-methylphenol with 4-hydroxy-3-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide, and a catalyst, such as pyridine. This reaction results in the formation of this compound.
Propriétés
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-[(4-hydroxyoxan-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O4/c1-10-2-3-11(16)8-12(10)18-14(20)13(19)17-9-15(21)4-6-22-7-5-15/h2-3,8,21H,4-7,9H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVJBMKDTXKJDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2(CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide](/img/structure/B6495712.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{2-acetamido-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-5-yl}acetamide](/img/structure/B6495715.png)
![N-[5-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B6495718.png)
![N-[5-(1-methanesulfonylpiperidine-4-carbonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B6495726.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide](/img/structure/B6495735.png)

![2-{3-[(3-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6495741.png)

![4-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide](/img/structure/B6495761.png)

![N-{3-methyl-4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide](/img/structure/B6495777.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B6495784.png)

